2-amino-4-(5-bromofuran-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Description
This compound belongs to the 4H-chromene-3-carbonitrile family, characterized by a bicyclic chromene core substituted with amino, carbonyl, and nitrile groups. The 5-bromofuran-2-yl substituent at the 4-position introduces electronic and steric effects that influence its physicochemical and biological properties. The brominated furan moiety may enhance bioactivity by modulating lipophilicity and intermolecular interactions, such as hydrogen bonding and halogen bonding .
Properties
IUPAC Name |
2-amino-4-(5-bromofuran-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-16(2)5-9(20)14-11(6-16)22-15(19)8(7-18)13(14)10-3-4-12(17)21-10/h3-4,13H,5-6,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNGNTMAZZLUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)Br)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385575 | |
| Record name | 2-Amino-4-(5-bromofuran-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5278-34-2 | |
| Record name | 2-Amino-4-(5-bromofuran-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(5-bromofuran-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 5-bromofurfural with 2-amino-4,4-dimethyl-3-oxopentanoic acid in the presence of a base, followed by cyclization and nitrile formation . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(5-bromofuran-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted furans.
Scientific Research Applications
2-amino-4-(5-bromofuran-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its role as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(5-bromofuran-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and energy production, leading to its antifungal and antibacterial effects.
Comparison with Similar Compounds
Key Observations :
- Brominated Aryl Groups: The 3-bromophenyl analog () shows higher synthetic efficiency (86% yield) under organocatalytic conditions compared to other derivatives. Bromine’s electron-withdrawing nature may enhance reactivity in multicomponent reactions.
- Heterocyclic vs. This could influence crystal packing and solubility .
Crystallographic and Hydrogen-Bonding Patterns
- Chromene Core Consistency: X-ray studies of analogs (e.g., ) reveal a chair conformation in the cyclohexenone ring, with the amino and nitrile groups forming intramolecular hydrogen bonds (N–H···N≡C).
Biological Activity
The compound 2-amino-4-(5-bromofuran-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile is a derivative of the chromene family, which is known for its diverse biological activities. Chromenes and their derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a chromene core with a bromofuran substituent, which is significant for its biological activity. The presence of the amino group and cyano group enhances its interaction with biological targets.
Antioxidant Activity
Research has indicated that chromene derivatives possess significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro studies have shown that it can effectively reduce oxidative damage in cellular models.
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Specifically, it has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the synthesis of pro-inflammatory mediators.
Table 1: Inhibitory Effects on COX and LOX Enzymes
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | COX-2 | 12.5 |
| This compound | LOX | 15.0 |
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: MCF-7 Cell Line
In a study evaluating the cytotoxicity against the MCF-7 cell line, the compound exhibited an IC50 value of approximately 20 µM after 48 hours of treatment. The analysis revealed that it induces apoptosis via the intrinsic pathway, leading to increased expression of pro-apoptotic proteins.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound's structural features allow it to bind effectively to COX and LOX enzymes, inhibiting their activity.
- Cellular Signaling Pathways : It modulates key signaling pathways involved in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, it protects cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
